(2R)-2-(methylamino)propanamide hydrochloride
Overview
Description
Scientific Research Applications
Polymer Synthesis
(2R)-2-(methylamino)propanamide hydrochloride is utilized in the field of polymer synthesis. For example, in a study by Soriano-Moro et al. (2014), novel ATRP initiators, including similar compounds, were synthesized and used in the ATRP reaction of methyl methacrylate and acrylamide. These initiators contributed to determining the molecular mass of polymers synthesized via ATRP, indicating their potential application in precise polymer engineering (Soriano-Moro et al., 2014).
Antimicrobial Properties
The compound has been explored for its antimicrobial properties. In research conducted by Baranovskyi et al. (2018), arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, similar in structure to (2R)-2-(methylamino)propanamide hydrochloride, were synthesized and tested for antibacterial and antifungal activity (Baranovskyi et al., 2018).
Prostate Cancer Imaging
In the field of medical imaging, particularly for prostate cancer, derivatives of this compound have been investigated. Gao et al. (2011) developed carbon-11-labeled propanamide derivatives as selective androgen receptor modulator (SARM) radioligands, highlighting the potential of these compounds in enhancing the efficacy and accuracy of prostate cancer imaging using PET techniques (Gao et al., 2011).
Mechanistic Studies in Chemistry
The compound is also significant in understanding chemical reaction mechanisms. Sedlák et al. (1999) investigated the cyclization reactions of substituted 2-(N-benzoyl-N-methyl)aminoalkanamides, similar to (2R)-2-(methylamino)propanamide hydrochloride, in aqueous medium. This study contributed to the broader understanding of reaction kinetics and mechanisms in organic chemistry (Sedlák et al., 1999).
Drug Metabolism Studies
Furthermore, in drug metabolism and disposition studies, tritium-labelled versions of compounds structurally related to (2R)-2-(methylamino)propanamide hydrochloride have been synthesized. For instance, Hill and Wisowaty (1990) developed a method for synthesizing tritium-labelled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, showcasing the utility of these compounds in pharmacokinetic research (Hill & Wisowaty, 1990).
properties
IUPAC Name |
(2R)-2-(methylamino)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRIIVWAPJXOQI-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(methylamino)propanamide hydrochloride | |
CAS RN |
1432680-32-4 | |
Record name | Propanamide, 2-(methylamino)-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432680-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(methylamino)propanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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